molecular formula C13H17NOSi B11874633 N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide CAS No. 81854-47-9

N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide

Cat. No.: B11874633
CAS No.: 81854-47-9
M. Wt: 231.36 g/mol
InChI Key: IGJIYPQZUVEIQO-UHFFFAOYSA-N
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Description

N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide: is an organic compound with the molecular formula C11H17NOSi This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a phenyl ring substituted with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide typically involves the following steps:

    Formation of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be introduced using trimethylsilyl chloride and a suitable base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran.

    Coupling with Phenyl Ring: The trimethylsilyl-ethynyl group is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.

    Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production methods for This compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with new functional groups replacing the trimethylsilyl group.

Scientific Research Applications

N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes.

Comparison with Similar Compounds

N-(4-((Trimethylsilyl)ethynyl)phenyl)acetamide: can be compared with other similar compounds, such as:

    N-(4-(Trimethylsilyl)phenyl)acetamide: Lacks the ethynyl group, resulting in different reactivity and applications.

    N-(4-((Trimethylsilyl)methyl)phenyl)acetamide: Contains a methyl group instead of an ethynyl group, leading to variations in chemical properties and biological activities.

    N-(4-(Trimethylsilyl)ethynyl)benzamide: Has a benzamide group instead of an acetamide group, affecting its solubility and reactivity.

The uniqueness of This compound lies in its combination of the trimethylsilyl-ethynyl group with the acetamide moiety, providing a distinct set of chemical and biological properties.

Properties

CAS No.

81854-47-9

Molecular Formula

C13H17NOSi

Molecular Weight

231.36 g/mol

IUPAC Name

N-[4-(2-trimethylsilylethynyl)phenyl]acetamide

InChI

InChI=1S/C13H17NOSi/c1-11(15)14-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3,(H,14,15)

InChI Key

IGJIYPQZUVEIQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C#C[Si](C)(C)C

Origin of Product

United States

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